molecular formula C16H17N5OS B2614551 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 877814-25-0

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2614551
CAS No.: 877814-25-0
M. Wt: 327.41
InChI Key: JIIAMDSRLBBQIU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a pyrrole moiety at the 4-position, a thioether linkage to an acetamide group, and an N-bound 2,3-dimethylphenyl ring. Its design aligns with trends in medicinal chemistry, where triazole-thioacetamide hybrids are explored for kinase inhibition, antimicrobial activity, or ion channel modulation .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-12-6-5-7-14(13(12)2)18-15(22)10-23-16-19-17-11-21(16)20-8-3-4-9-20/h3-9,11H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAMDSRLBBQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrrole ring via a nucleophilic substitution reaction. The final step involves the formation of the thioether linkage and the acetamide group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that derivatives containing the triazole moiety exhibit significant antibacterial properties. For instance:

  • Study Findings : A derivative similar to this compound showed an MIC of 0.8 µg/mL against Mycobacterium tuberculosis , outperforming standard antibiotics like rifampicin.

Antifungal Activity

Compounds with triazole structures are well-known for their antifungal properties:

  • Mechanism of Action : The mechanism often involves the disruption of fungal cell membrane synthesis. In vitro tests have shown considerable inhibition against various fungal pathogens.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely researched:

  • Cytotoxicity Studies : Compounds similar to this one have exhibited cytotoxic effects on various cancer cell lines, including lung adenocarcinoma cells (A549). Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways.

Study 1: Antibacterial Evaluation

In a comparative study evaluating several triazole derivatives:

  • Results : One compound demonstrated an MIC of 0.8 µg/mL against M. tuberculosis , indicating promising avenues for developing new treatments for resistant bacterial strains.

Study 2: Anticancer Properties

Another investigation focused on the cytotoxicity of triazole derivatives against A549 cell lines:

  • Findings : Certain compounds induced apoptosis at concentrations as low as 62.5 µg/mL , suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thioacetamide Scaffolds

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Structural Differences : Replaces the pyrrole group with a 3-pyridinyl substituent and substitutes the 2,3-dimethylphenyl with a 4-ethylphenyl group.
  • These modifications confer VUAA1’s role as a potent agonist of insect odorant receptor co-receptors (Orco) .
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition, with yields and conditions optimized for industrial-scale production (Max Planck Institute) .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Structural Differences : Features a 2-pyridinyl group and a longer 4-butylphenyl chain compared to VUAA1.
  • Functional Impact : The butyl chain and pyridine positional isomerism convert agonist activity (VUAA1) to Orco antagonism, highlighting the sensitivity of triazole-thioacetamides to substituent bulk and orientation .
MGH-CP25 (2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantan-1-ylphenyl)acetamide)
  • Structural Differences : Replaces the thioether with a sulfonyl group and incorporates an adamantane moiety.
  • The adamantane group improves lipophilicity, likely influencing blood-brain barrier penetration .

Key Observations :

  • Higher yields (e.g., 83% for 6c ) correlate with simpler substituents (allyl, pyridinyl).
  • Microwave-assisted synthesis (2e ) reduces reaction time but compromises yield.
  • Adamantane (MGH-CP25 ) and naphthalene (6m ) substituents require specialized purification solvents (e.g., DMF:EtOH).

Critical Insights :

  • Minor structural changes (e.g., ethyl → butyl in OLC15 ) drastically alter activity (agonist → antagonist).
  • The target compound’s pyrrole group may engage in hydrogen bonding or π-stacking absent in pyridinyl analogues (VUAA1, OLC15).

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H21N5OSC_{18}H_{21}N_{5}OS, with a molecular weight of approximately 355.45 g/mol. The structure includes a triazole ring, a pyrrole moiety, and an acetamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H21N5OS
Molecular Weight355.45 g/mol
IUPAC Name2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
CAS Number898486-88-9

Antimicrobial Activity

Compounds containing triazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives like the one in focus exhibit activity against various bacterial strains. For instance, a related compound was shown to have a minimum inhibitory concentration (MIC) against Gram-positive bacteria at 31.25 µg/mL . This suggests that our compound may also possess similar antimicrobial efficacy.

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. Research indicates that certain triazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have shown that similar compounds interact with proteins involved in cell cycle regulation and apoptosis pathways . The compound's structure may allow it to effectively bind to these targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Protein Interaction : The presence of the triazole ring facilitates interaction with various proteins involved in signaling pathways.
  • Enzyme Inhibition : The thioamide group may inhibit enzymes crucial for pathogen survival or cancer cell proliferation.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds with similar structural motifs to our target exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of triazole derivatives, it was found that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the phenyl ring for enhancing activity .

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